(1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane
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Description
(1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane is a useful research compound. Its molecular formula is C20H24IN3O and its molecular weight is 449.336. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
The compound is related to a family of 1,3-diazaadamantane derivatives. Research indicates the synthesis of new derivatives containing quinoline fragments, highlighting the potential for chemical modification and exploration of new compounds with varied applications (Arutyunyan et al., 2014).
Weak Interaction and Molecular Complex Formation
Studies on similar compounds, such as barbituric acid derivatives, have shown the formation of steady intermolecular "sandwich" complexes. This is facilitated by weak interactions like hydrogen bonds and π–π stacking, which could be relevant for the development of novel molecular assemblies or materials (Khrustalev et al., 2008).
Catalytic Applications
Research has also explored the use of similar compounds in catalytic processes. For instance, enantioselective palladium-catalyzed substitutions using sulfur-containing pyridine ligands have been studied, which could open avenues for asymmetric synthesis and catalysis (Chelucci & Cabras, 1996).
Chemosensor Development
Compounds similar to the one have been investigated for their potential as chemosensors. For example, derivatives of diaza-18-crown-6 have shown selective response to certain metal ions, indicating potential applications in metal ion detection and environmental monitoring (Prodi et al., 2001).
Synthesis of Analgesics
Another area of interest is the synthesis of analgesic compounds. Research combining diazaadamantane and monoterpene moieties has led to the creation of potent analgesics, suggesting that modifications to the core structure of (1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane could yield therapeutically relevant compounds (Ponomarev et al., 2017).
Antibacterial Drug Development
There is evidence for the design and synthesis of derivatives for potent antibacterial activity against respiratory pathogens. This highlights the potential of such compounds in the development of new antibacterial drugs (Odagiri et al., 2013).
Properties
IUPAC Name |
2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24IN3O/c1-19-8-20(2)11-23(9-19)18(24(10-19)12-20)15-6-13-4-5-14(25-3)7-16(13)22-17(15)21/h4-7,18H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIFGRQCIVUJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=C(N=C5C=C(C=CC5=C4)OC)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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